Tubercidin
Overview
Description
It features a unique structure where a 7-deazapurine core is linked to the ribose moiety by an N-glycosidic bond . This compound is produced by the bacterium Streptomyces tubercidicus and has been studied for its various biological activities, including antiviral, antibacterial, and antifungal properties .
Scientific Research Applications
Tubercidin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicine: The compound has shown potential as an antiviral and antitumor agent.
Industry: this compound is used in the development of new antibiotics and antiviral drugs.
Mechanism of Action
Target of Action
Tubercidin, an adenosine analog, primarily targets the Purine nucleoside phosphorylase DeoD-type in Escherichia coli . It also targets the non-structural protein 2 in Porcine reproductive and respiratory syndrome virus (PRRSV), which is crucial for the formation of the replication and transcription complex .
Mode of Action
This compound readily substitutes for adenosine in the biological system . It inhibits polymerases by incorporating into DNA or RNA, thereby inhibiting DNA replication, RNA, and protein synthesis . This compound is a weak inhibitor of adenosine phosphorylase and interferes with the phosphorylation of adenosine and AMP . It also suppresses PRRSV at the entry, replication, and release steps of the viral life cycle .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the synthesis of DNA, RNA, and protein by incorporating into these nucleic acids . It also suppresses the expression of PRRSV non-structural protein 2, leading to the block of viral RNA synthesis and PRRSV replication .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA replication, RNA, and protein synthesis . It also suppresses the expression of PRRSV non-structural protein 2, leading to the block of viral RNA synthesis and PRRSV replication .
Action Environment
It is known that this compound exhibits strong anti-prrsv activity
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tubercidin plays a crucial role in biochemical reactions due to its structural resemblance to adenosine. It is susceptible to phosphorylation by adenosine kinase, resulting in mono-, di-, and tri-phosphorylated forms . This phosphorylation allows this compound to act as a powerful inhibitor of RNA and DNA polymerase, thereby interfering with the synthesis of these nucleic acids . This compound interacts with various enzymes, including adenosine kinase and RNA polymerase, inhibiting their activity and disrupting normal cellular processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of several microorganisms, including Mycobacterium tuberculosis, and is cytotoxic to vertebrate cell lines . This compound disrupts RNA metabolism by inhibiting crucial steps such as RNA export, splicing, and localization . It also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of RNA and DNA polymerase .
Molecular Mechanism
At the molecular level, this compound exerts its effects by incorporating into RNA and DNA, thereby inhibiting their metabolism . It binds to RNA and DNA polymerase, preventing the elongation of nucleic acid chains . This compound also inhibits the expression of viral non-structural proteins, blocking viral RNA synthesis and replication . Additionally, it activates the retinoic acid-inducible gene I and nuclear factor kappa-light-chain-enhancer of activated B cell signaling pathways, increasing the expression of interferons and proinflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under normal conditions but can degrade over extended periods . Long-term exposure to this compound has been shown to inhibit cellular function by disrupting RNA metabolism and gene expression . In vitro studies have demonstrated that this compound effectively inhibits viral replication at various stages of the viral life cycle .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antiviral and antitumor activity . At high doses, it can cause toxic effects, including weight loss and other adverse reactions . Studies have shown that this compound can effectively treat diseases such as African trypanosomiasis and leishmaniasis at low doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is phosphorylated by adenosine kinase to form mono-, di-, and tri-phosphorylated derivatives . These phosphorylated forms inhibit RNA and DNA polymerase, disrupting nucleic acid synthesis . This compound also interacts with enzymes such as phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine, which are involved in its biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is actively transported by nucleoside transporters . This compound accumulates in the nucleus and cytoplasm, where it exerts its inhibitory effects on RNA metabolism . It also interacts with binding proteins and transporters that facilitate its localization within specific cellular compartments .
Subcellular Localization
This compound primarily localizes to the nucleus and cytoplasm of cells . It disrupts the normal localization of RNA-binding proteins and mRNAs, leading to the formation of stress granules and inhibition of RNA export . This compound also affects the localization of nuclear speckle proteins, disrupting their normal function and assembly . These effects on subcellular localization contribute to the overall inhibitory effects of this compound on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of tubercidin involves several key enzymes. TubE utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold. TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination, while TubG acts as a Nudix hydrolase, preferring Co2+ for maximal activity .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces tubercidicus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tubercidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .
Comparison with Similar Compounds
- Toyocamycin
- Sangivamycin
- Formycin
- Psicofuranine
- Decoyinine
Comparison: Tubercidin is unique among these compounds due to its specific structure and the presence of a 7-deazapurine core. While toyocamycin and sangivamycin share similar biological activities, this compound’s ability to incorporate into nucleic acids and inhibit their metabolism sets it apart . Formycin, with its unusual C-C linkage of the base to the sugar, and psicofuranine, known for its specificity in binding, also highlight the diverse structural modifications that can lead to significant changes in biological activity .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZVAMISRMYHH-KCGFPETGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018946 | |
Record name | Tubercidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69-33-0 | |
Record name | Tubercidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tubercidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tubercidin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tubercidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TUBERCIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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